2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazinone core fused with a 1,3-benzodioxole moiety and an N-(3-methoxyphenyl)acetamide side chain. The compound’s complexity arises from its heterocyclic framework, which may influence electronic properties and conformational flexibility compared to simpler analogs.
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5/c1-29-16-4-2-3-15(10-16)23-21(27)12-25-7-8-26-18(22(25)28)11-17(24-26)14-5-6-19-20(9-14)31-13-30-19/h2-11H,12-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWVEMLGZYDDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
The closest structural analog, 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide (), replaces the 3-methoxy group with a 3-fluoro-4-methylphenyl moiety. This substitution alters electronic effects (electron-withdrawing fluorine vs. The fluoromethyl group may enhance blood-brain barrier penetration compared to the methoxy derivative .
Table 1: Substituent Effects on Key Properties
| Compound | Substituent | LogP* (Predicted) | Metabolic Stability | Reference |
|---|---|---|---|---|
| Main Compound | 3-Methoxyphenyl | 3.2 | High (benzodioxole) | |
| Analog () | 3-Fluoro-4-methylphenyl | 3.5 | Moderate |
*LogP values estimated using fragment-based methods.
Heterocyclic Core Variations
Pyrazolo[3,4-d]pyrimidinone Derivatives (): The compound N-(3-methoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide shares the same 3-methoxyphenyl acetamide side chain but replaces the pyrazolo[1,5-a]pyrazinone core with a pyrazolo[3,4-d]pyrimidinone system.
Triazolopyrimidine Derivatives (): Compounds like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine exhibit herbicidal and antiviral activities due to their planar triazole rings, which facilitate intercalation or enzyme binding. The main compound’s benzodioxole-pyrazinone core may offer greater conformational rigidity, possibly enhancing selectivity .
Table 2: Heterocyclic Core Comparisons
Bioactivity Trends in Related Compounds
- Antimicrobial Activity : Quinazoline-pyrazole hybrids () demonstrate inhibitory effects against wheat赤霉菌 (e.g., compound 5d , 50 μg/mL, 72% inhibition). The main compound’s benzodioxole moiety may confer similar bioactivity through analogous mechanisms, such as disrupting microbial membrane integrity .
- Herbicidal Activity: Triazolopyrimidine derivatives () show herbicidal effects at 500 μg/mL. The main compound’s pyrazinone core lacks direct evidence but may interact with plant acetolactate synthase (ALS) due to structural similarities .
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